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Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

Cat. No.: B153252

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Amino-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals
and dyes. This document is intended for researchers, scientists, and drug development
professionals, offering a centralized resource for the characterization and quality control of this
important chemical compound.

Introduction

5-Amino-2-nitrobenzoic acid (C7HsN204, CAS No: 13280-60-9) is a substituted aromatic
carboxylic acid with both an amino and a nitro functional group.[1] This unique substitution
pattern makes it a versatile building block in organic synthesis. Accurate and reliable
spectroscopic data are crucial for its identification, purity assessment, and the development of
robust manufacturing processes. This guide presents a summary of its Fourier-Transform
Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with
detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 5-Amino-2-
nitrobenzoic acid, providing a quantitative basis for its structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is a powerful technique for identifying the functional groups presentin a
molecule. The FTIR spectrum of 5-Amino-2-nitrobenzoic acid exhibits characteristic
absorption bands corresponding to its amine, nitro, and carboxylic acid functionalities.

Wavenumber (cm—?) Functional Group Assignment

3400 - 3200 N-H stretch (Amine)

3300 - 2500 O-H stretch (Carboxylic Acid)

1720 - 1680 C=0 stretch (Carboxylic Acid)

1620 - 1580 N-H bend (Amine) & C=C stretch (Aromatic)
1550 - 1475 N-O asymmetric stretch (Nitro group)

1350 - 1300 N-O symmetric stretch (Nitro group)

1300 - 1200 C-N stretch (Aromatic Amine)

1250 - 1000 C-O stretch (Carboxylic Acid)

Note: The exact peak positions can vary slightly depending on the sample preparation method
and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H and 13C NMR spectra of 5-Amino-2-nitrobenzoic acid are consistent with its
substituted aromatic structure.

1H NMR Spectroscopic Data (400 MHz, DMSO-ds)

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not available in

search results

13C NMR Spectroscopic Data (100 MHz, DMSO-de)
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Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The specific
chemical shifts and coupling constants can be influenced by the solvent and concentration.

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented
above.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid 5-Amino-2-nitrobenzoic acid can be obtained using the
Potassium Bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR)
accessory.

KBr Pellet Method:

Thoroughly grind 1-2 mg of the dry sample in an agate mortar.

o Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and mix
thoroughly.

o Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10
tons) to form a transparent or translucent pellet.

» Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Acquire the spectrum over a range of 4000-400 cm~1. A background spectrum of a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

o Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or
zinc selenide).
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Apply pressure to ensure good contact between the sample and the crystal.
Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm~1.

A background spectrum of the clean, empty ATR crystal should be recorded prior to the
sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve approximately 5-10 mg of 5-Amino-2-nitrobenzoic acid in a suitable deuterated
solvent, typically deuterated dimethyl sulfoxide (DMSO-ds), to a concentration of 5-10
mg/mL.

Transfer the solution to a 5 mm NMR tube.
Record the *H and 3C NMR spectra on a 400 MHz spectrometer.

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00
ppm).

For *H NMR, acquire data over a spectral width of 0-12 ppm with a sufficient number of
scans to achieve a good signal-to-noise ratio.

For 13C NMR, use a proton-decoupled sequence to simplify the spectrum, with a spectral
width of 0-200 ppm.

Visualized Workflows

The following diagrams illustrate key processes related to the analysis and application of 5-

Amino-2-nitrobenzoic acid.
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Sample Preparation

Start: 5-Amino-2-nitrobenzoic acid Sample

Dissolve in Deuterated Solvent (e.g., DMSO-d6)

Transfer to NMR Tube

Spectroscopic Analysis
y P pieAnay y

( NMR Spectroscopy (1H & 13C) ) [ FTIR Spectroscopy (KBr or ATR) )

for FTIR

J

Data Analysis and Interpretation

Process NMR Spectra Process FTIR Spectrum

Assign Functional Groups and Proton/Carbon Environments

Confirm Molecular Structure

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 5-Amino-2-nitrobenzoic acid.
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Step 1: Diazotization

5-Amino-2-nitrobenzoic acid

Dissolve in Acid (e.g., HCI)

Cool to 0-5 °C

Add Sodium Nitrite (NaNO2) Solution

é Step 2: Azo Coupling )

Formation of Diazonium Salt ( Prepare Coupling Agent Solution (e.g., Phenol or Aniline derivative) j

\4
=( Mix Diazonium Salt and Coupling Agent j

\ 4
( Formation of Azo Dye )
& J
é Work-up angyPuriﬁcation )

Precipitation of Azo Dye

Filter and Wash

Recrystallize to Purify

Pure Azo Dye

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of an azo dye from 5-Amino-2-nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 5-Amino-2-nitrobenzoic acid | CTH6N204 | CID 83298 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Amino-2-
nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153252#spectroscopic-data-of-5-amino-2-
nitrobenzoic-acid-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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